B1578663 AcAMP

AcAMP

Cat. No.: B1578663
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AcAMP (Aspergillus clavatus Antimicrobial Peptide) is a cationic, cysteine-rich peptide with a molecular weight of approximately 6 kDa, originally purified from the fungus Aspergillus clavatus . This thermostable peptide exhibits a broad spectrum of activity against pathogenic bacteria and fungi, positioning it as a promising candidate for developing new natural antibiotics, particularly against multidrug-resistant strains . Its unique properties and potential to target general cellular components, like the cell membrane, make it a valuable tool for researching novel antimicrobial mechanisms that may overcome conventional resistance pathways . The primary research value of this compound lies in its application in combating microbial resistance. Studies have successfully produced recombinant this compound in E. coli expression systems, enabling consistent procurement for experimental purposes . Furthermore, specific antibodies have been raised against the recombinant peptide, facilitating its detection in native producer organisms through immunological techniques such as ELISA and Western blotting, which aids in the screening and purification processes . Researchers are exploring its applicability in agricultural production, food science, and as a template for designing new therapeutic agents . This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human, veterinary, or household applications. Handle all chemical and biological materials with appropriate safety precautions.

Properties

bioactivity

Gram+ & Gram-, Fungi,

sequence

ATYDGKCYKKDNICKYKAQSGKTAICKCYVKVCPRDGAKCEFDSYKGKCYC

Origin of Product

United States

Comparison with Similar Compounds

Research Implications

This compound’s combination of thermal stability, broad-spectrum activity, and structural robustness positions it as a superior candidate for food preservation and plant disease control compared to similar peptides . Future studies should explore its synergy with conventional antibiotics and scalability in industrial applications.

Preparation Methods

Affinity Chromatography for Recombinant this compound

Purification of recombinant this compound is typically performed using immobilized metal affinity chromatography (IMAC), exploiting the histidine tag engineered into the peptide. The crude protein solution is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) column. The column is washed sequentially with urea solutions at decreasing pH values (6.3, 5.9, and 4.5) to remove non-specifically bound proteins. The majority of this compound elutes at pH 4.5, with residual peptide removed by imidazole buffer wash. This method yields a recombinant this compound purity of approximately 35% of total protein content in the eluted fractions.

Data Table: Summary of this compound Preparation Steps and Conditions

Step Description Conditions/Parameters Outcome/Notes
Gene synthesis & cloning Codon-optimized this compound gene in pUC57 vector Chemical synthesis, subcloning into pET28a(+) Ready for expression in E. coli
Expression IPTG-induced expression in E. coli BL21 (DE3) LB medium + kanamycin, 37°C, 150 rpm, 4 h IPTG induction Recombinant this compound produced
Cell harvesting & lysis Centrifugation and resuspension in PBS 5000 rpm, 5 min centrifugation Crude protein extract obtained
Fungal culture production Aspergillus clavatus cultured for peptide 30°C, 150 rpm, 96 h, defined medium Secreted this compound in supernatant
Purification (IMAC) Ni-NTA column chromatography Urea washes at pH 6.3, 5.9, 4.5; imidazole elution ~35% this compound purity in eluate
Concentration & quantification Ultrafiltration and Bradford assay MW cut-off 3,000 Da; Bradford protein assay Peptide concentrated and quantified

Research Findings and Analysis

  • The recombinant production of this compound in E. coli is efficient and allows for controlled induction of peptide expression. IPTG induction at mid-log phase ensures optimal yield.
  • The fungal culture method provides a natural source of this compound but requires longer incubation times and more complex downstream processing.
  • Affinity chromatography using Ni-NTA resin is effective for purifying His-tagged this compound, with pH gradient washes enhancing purity by selective elution.
  • The overall yield and purity from recombinant expression are suitable for subsequent functional assays and structural studies, as confirmed by protein quantification and chromatographic profiles.

This comprehensive preparation methodology for this compound integrates molecular cloning, microbial fermentation, and chromatographic purification, providing a robust framework for producing this antimicrobial peptide in both recombinant and natural forms. The detailed protocols and data support reproducibility and scalability for research and potential therapeutic applications.

Q & A

Q. What experimental methods are used to isolate and characterize AcAMP from Aspergillus clavatus?

this compound is isolated via heat treatment (100°C for 15 minutes) to remove heat-labile contaminants, followed by centrifugation and filtration . Purification involves SDS-PAGE for molecular weight confirmation (6.0 kDa) and Edman degradation for N-terminal sequencing . Functional characterization includes:

  • Antimicrobial assays : Agar diffusion and microdilution methods to determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., Bacillus cereus) and Gram-negative bacteria (e.g., E. coli) .
  • Stability tests : Incubation at 50–100°C for thermal stability and pH 3.0–11.0 for pH tolerance .
  • Enzyme sensitivity : Protease (trypsin, proteinase K) susceptibility assays .

Q. How is the this compound gene cloned and expressed recombinantly?

The This compound cDNA is amplified via RT-PCR from A. clavatus RNA and cloned into pCR®II-TOPO or pET28a(+) vectors . Expression in E. coli BL21(DE3) is induced with IPTG, followed by Ni-NTA affinity chromatography for His-tagged peptide purification . Western blotting and ELISA validate recombinant this compound using polyclonal antibodies generated in BALB/c mice .

Q. What structural features contribute to this compound’s antimicrobial activity?

this compound has a cationic charge (+7) due to lysine/arginine residues and a hydrophobic core (40% hydrophobic residues). Its β-barrel structure, stabilized by four disulfide bonds, enhances membrane interaction and thermostability . Comparative studies with AcAFP (a homolog) show sequence variations (e.g., Val3→Phe) that may influence target specificity .

Advanced Research Questions

Q. How do contradictory findings in this compound’s pH stability inform experimental design?

While this compound retains activity at pH 5.0–10.0 , some studies report reduced efficacy below pH 6.0 . To resolve this:

  • Methodological adjustments : Use standardized buffer systems (e.g., citrate-phosphate for pH 3.0–7.0, Tris-HCl for pH 7.0–10.0) and pre-incubate peptides for 24 hours before testing .
  • Data normalization : Express activity relative to controls (e.g., untreated peptide) to account for pH-induced aggregation .

Q. What strategies address low yield in recombinant this compound production?

  • Codon optimization : Enhance This compound expression in E. coli by adapting codon usage to host preferences .
  • Fusion tags : Use thioredoxin or SUMO tags to improve solubility, followed by tag cleavage via TEV protease .
  • Fermentation optimization : Adjust IPTG concentration (0.1–1.0 mM), temperature (25–30°C), and induction time (4–16 hours) to balance biomass and peptide yield .

Q. How can this compound’s dual antifungal and antibacterial activity be leveraged in plant disease models?

  • In planta assays : Infect Arabidopsis thaliana with Fusarium solani and treat with this compound (10–50 µg/mL) to measure lesion reduction .
  • Synergy studies : Combine this compound with chitosan (0.1% w/v) to enhance biofilm penetration against Pseudomonas syringae .
  • Resistance monitoring : Serial passage pathogens in sub-MIC this compound to assess resistance development .

Methodological Recommendations

  • Antimicrobial assays : Include polymyxin B as a positive control and validate with Clinical and Laboratory Standards Institute (CLSI) guidelines .
  • Structural analysis : Use circular dichroism (CD) spectroscopy to confirm β-sheet content in varying pH conditions .
  • In vivo models : Prioritize plant-pathogen systems (e.g., Fusarium-tomato) for ecological relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.